

Application Note: Measuring PAMP-12 Induced Calcium Mobilization in HEK293 Cells

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Compound of Interest

Compound Name: PAMP-12 (human, porcine)

Cat. No.: B2411493

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Introduction

Proadrenomedullin N-terminal 20 peptide (PAMP-12) is an endogenous peptide that plays a role in various physiological processes, including the regulation of blood pressure.[1][2] Unlike its precursor-related peptide, adrenomedullin, PAMP-12 does not act on the calcitonin receptor-like receptor (CRLR)/receptor activity-modifying protein (RAMP) complex.[3][4] Instead, PAMP-12 is a potent agonist for the Mas-related G-protein coupled receptor member X2 (MRGPRX2). [5]

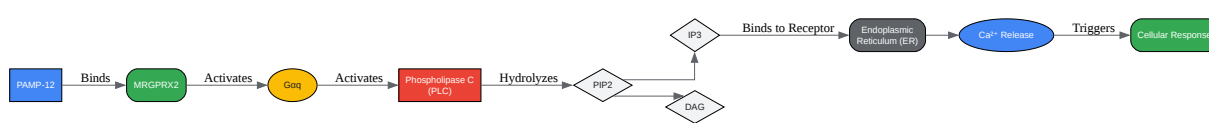
MRGPRX2 is a G-protein coupled receptor (GPCR) primarily expressed on mast cells and sensory neurons. Upon activation by ligands such as PAMP-12, MRGPRX2 couples to Gαq proteins, initiating a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key second messenger in numerous cellular responses.

Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research due to their ease of culture and high transfection efficiency. However, HEK293 cells do not endogenously express MRGPRX2. Therefore, to study PAMP-12-induced calcium mobilization, it is necessary to transiently or stably express the MRGPRX2 gene in these cells.

This application note provides a detailed protocol for measuring PAMP-12-induced calcium mobilization in HEK293 cells transiently transfected with MRGPRX2.

Signaling Pathway

The binding of PAMP-12 to its receptor, MRGPRX2, initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This pathway is a critical mechanism through which PAMP-12 exerts its biological effects.

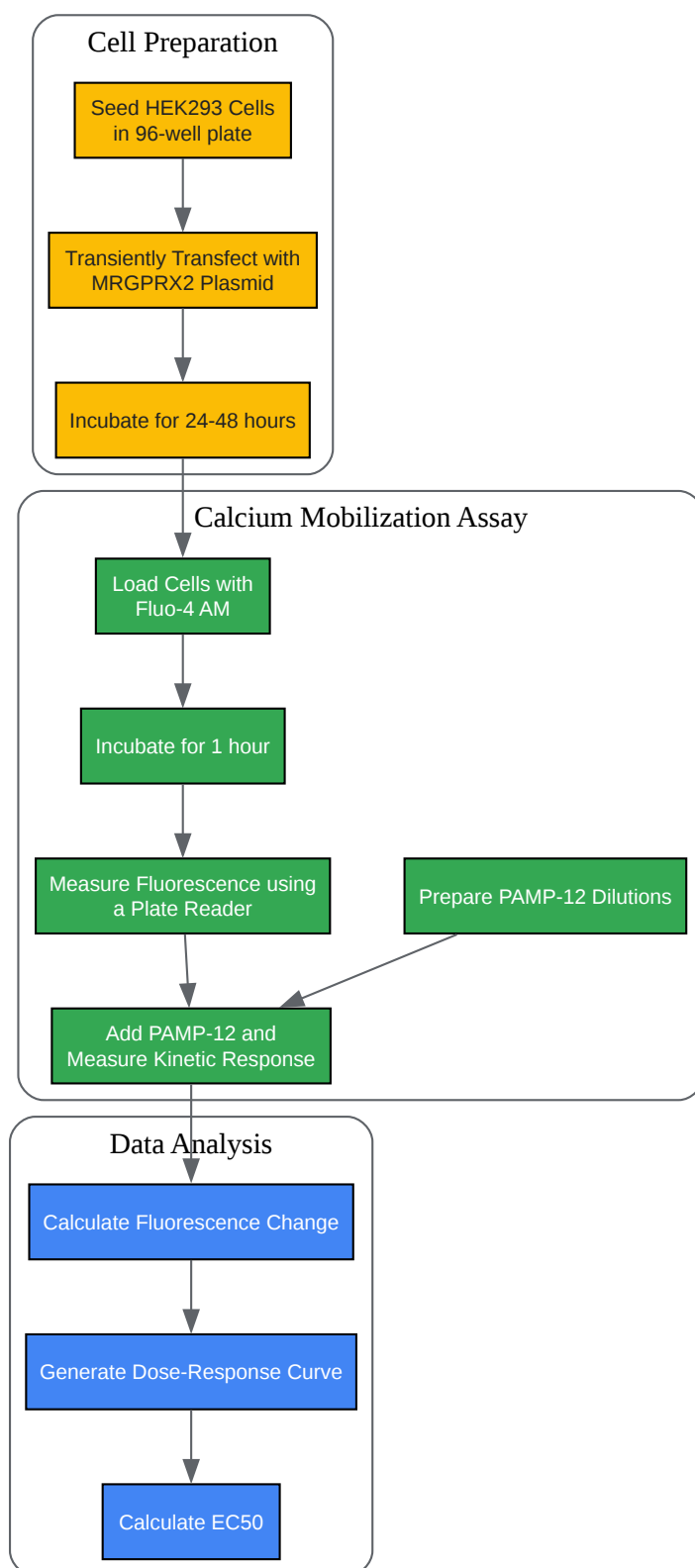


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PAMP-12 induced calcium mobilization signaling pathway.

Experimental Workflow

The overall experimental process involves the transient transfection of HEK293 cells with an MRGPRX2 expression vector, followed by loading the cells with a calcium-sensitive fluorescent dye and measuring the fluorescence change upon stimulation with PAMP-12.



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Workflow for measuring PAMP-12 induced calcium mobilization.

Quantitative Data Summary

The following table summarizes the key quantitative parameter for PAMP-12-induced calcium mobilization in MRGPRX2-expressing cells.

Ligand	Receptor	Cell Line	Assay	EC50
PAMP-12	MRGPRX2	HEK293 (transfected)	Calcium Mobilization	20-50 nM

Experimental Protocols

I. Transient Transfection of HEK293 Cells with MRGPRX2

This protocol describes the transient transfection of HEK293 cells in a 96-well plate format suitable for subsequent calcium mobilization assays.

Materials:

- HEK293 cells
- Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- MRGPRX2 expression plasmid
- Transfection reagent (e.g., Lipofectamine™ 3000)
- Opti-MEM™ I Reduced Serum Medium
- Sterile 96-well black, clear-bottom tissue culture plates
- Sterile microcentrifuge tubes

Procedure:

- Cell Seeding:
 - One day prior to transfection, seed HEK293 cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium.

- Incubate overnight at 37°C in a humidified 5% CO₂ incubator until cells reach 70-80% confluency.
- Transfection Complex Preparation:
 - For each well to be transfected, prepare two sterile microcentrifuge tubes (Tube A and Tube B).
 - Tube A: Dilute 0.2 µg of the MRGPRX2 plasmid DNA in 5 µL of Opti-MEM™.
 - Tube B: Dilute 0.4 µL of transfection reagent in 5 µL of Opti-MEM™.
 - Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
- Transfection:
 - Add the 10 µL of the DNA-transfection reagent complex to each well containing the HEK293 cells.
 - Gently rock the plate to ensure even distribution.
 - Return the plate to the 37°C, 5% CO₂ incubator and incubate for 24-48 hours to allow for gene expression.

II. PAMP-12 Induced Calcium Mobilization Assay

This protocol outlines the procedure for measuring intracellular calcium changes in MRGPRX2-transfected HEK293 cells using the fluorescent calcium indicator Fluo-4 AM.

Materials:

- MRGPRX2-transfected HEK293 cells in a 96-well plate
- PAMP-12 peptide
- Fluo-4 AM
- Anhydrous DMSO

- Pluronic® F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
- Fluorescence plate reader with kinetic reading capabilities and excitation/emission wavelengths of ~490/525 nm.

Procedure:

- Preparation of Fluo-4 AM Loading Solution:
 - Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
 - For one 96-well plate, mix 20 µL of the 1 mM Fluo-4 AM stock solution with 20 µL of 20% Pluronic® F-127.
 - Add this mixture to 10 mL of Assay Buffer and mix well. This is the final dye loading solution.
- Cell Loading:
 - Remove the growth medium from the wells of the 96-well plate containing the transfected cells.
 - Gently wash the cells twice with 100 µL of Assay Buffer per well.
 - Add 100 µL of the Fluo-4 AM loading solution to each well.
 - Incubate the plate at 37°C for 1 hour in the dark.
 - After incubation, remove the loading solution and wash the cells three times with 100 µL of Assay Buffer per well.
 - After the final wash, add 100 µL of Assay Buffer to each well.
- Preparation of PAMP-12 Compound Plate:

- During the cell loading incubation, prepare a separate 96-well plate with serial dilutions of PAMP-12 in Assay Buffer at concentrations 2X the desired final concentration.
- Measurement of Calcium Mobilization:
 - Set the fluorescence plate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
 - Program the instrument to perform a kinetic read, measuring fluorescence for a baseline period (e.g., 10-20 seconds) before automatically adding a defined volume (e.g., 100 μ L) from the compound plate to the cell plate.
 - Continue recording the fluorescence intensity for at least 60-120 seconds after the addition of PAMP-12 to capture the peak response and subsequent decay.
- Data Analysis:
 - The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F_0) or as the change in fluorescence ($\Delta F = F - F_0$).
 - Plot the peak fluorescence response against the logarithm of the PAMP-12 concentration to generate a dose-response curve.
 - Use a non-linear regression analysis (e.g., four-parameter logistic equation) to calculate the EC50 value, which represents the concentration of PAMP-12 that elicits a half-maximal response.

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